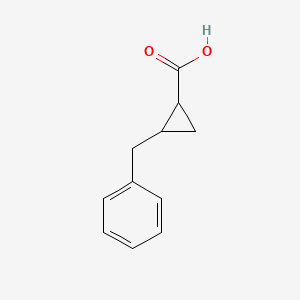

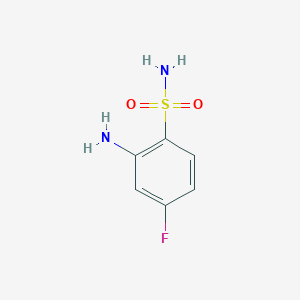

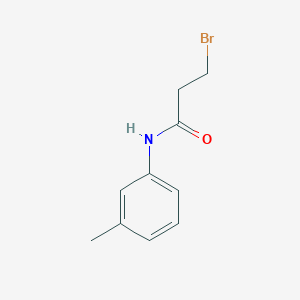

![molecular formula C9H7N3S B1288710 2-(tiocianatometil)-1H-benzo[d]imidazol CAS No. 34091-38-8](/img/structure/B1288710.png)

2-(tiocianatometil)-1H-benzo[d]imidazol

Descripción general

Descripción

Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . It’s a key component in many important biological building blocks, such as the amino acid histidine, the neurotransmitter histamine, and the nucleotide bases of DNA that are purines .

Synthesis Analysis

Imidazole synthesis methods have been extensively studied. One common method involves the reaction of glyoxal, formaldehyde, and ammonia . Other methods involve the cyclization of amido-nitriles .

Molecular Structure Analysis

The imidazole ring is planar and aromatic. It has two nitrogen atoms, one of which carries a hydrogen atom, making it a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom .

Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cyclization reactions . They can also react with various functional groups and can be used to construct other heterocycles .

Physical And Chemical Properties Analysis

Imidazole compounds are generally water-soluble due to their polar nature . They are also stable under a variety of conditions, including thermal, acid, base, oxidation, and reduction conditions .

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Funcionales

Los imidazoles, incluido el 2-(tiocianatometil)-1H-benzo[d]imidazol, son componentes clave en la síntesis de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . La síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica debido a la amplia gama de aplicaciones .

Productos Farmacéuticos y Agroquímicos

Los imidazoles se implementan en aplicaciones tradicionales en productos farmacéuticos y agroquímicos . Por ejemplo, se ha encontrado que los derivados de la N-((1H-bencimidazol-2-il)metil)-2-sustituido-3H-bencimidazol-5-amina exhiben actividad antibacteriana .

Celdas Solares y Aplicaciones Ópticas

La investigación emergente ha demostrado que los imidazoles se están utilizando en tintes para células solares y otras aplicaciones ópticas .

Materiales Funcionales

Los imidazoles se utilizan en el desarrollo de materiales funcionales . El marco específico y los ricos electrones ambientalmente emocionantes en el ciclo aromático hacen que los compuestos basados en imidazol exhiban muchas propiedades químicas y físicas únicas .

Catálisis

Los imidazoles también se utilizan en catálisis . Por ejemplo, los carbenos N-heterocíclicos (NHC), que son derivados de imidazol, se han convertido en algo común en la síntesis orgánica moderna .

Química Verde

La síntesis de compuestos basados en imidazol bajo irradiación ultrasónica es una técnica novedosa y ecológica. Aumenta las velocidades de reacción, mejora los rendimientos y reduce el uso de disolventes peligrosos .

Actividad Antibacteriana

Se han sintetizado y estudiado derivados de la N-((1H-bencimidazol-2-il)metil)-2-sustituido-3H-bencimidazol-5-amina por su actividad antibacteriana .

Propiedades Ácido-Base

Se ha sintetizado el compuesto ácido (1H-bencimidazol-2-il-metil)fosfónico y se han estudiado sus propiedades ácido-base. Este compuesto muestra evidencia de la formación de enlaces de hidrógeno intramoleculares en solución acuosa .

Mecanismo De Acción

Target of Action

Imidazole derivatives have been found to interact with a variety of targets, including monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

Imidazole derivatives have been shown to exhibit excellent selectivity activity against certain organisms, suggesting that they may interact with their targets in a way that disrupts essential biological processes .

Biochemical Pathways

Imidazole moieties are known to be involved in the biosynthesis of histidine and purines . Therefore, it’s plausible that this compound could potentially interfere with these pathways, leading to downstream effects.

Pharmacokinetics

The lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly influence their pharmacokinetic properties .

Result of Action

Certain imidazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting that they may have potent antimicrobial effects .

Action Environment

The formation of self-assembled aggregates by imidazole and imidazolium compounds at their bioactive concentrations has been studied, suggesting that the aggregation behavior of these compounds could potentially influence their action .

Direcciones Futuras

Imidazole compounds continue to be a focus of research due to their wide range of biological activities. They are being explored for potential use in treating various diseases, including cancer . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Análisis Bioquímico

Biochemical Properties

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and growth .

Molecular Mechanism

At the molecular level, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, leading to changes in their activity. For instance, it inhibits certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of specific substrates . Additionally, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and DNA, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent .

Metabolic Pathways

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding proteins in the cytoplasm and organelles can influence the localization and accumulation of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole within cells .

Subcellular Localization

The subcellular localization of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

1H-benzimidazol-2-ylmethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-6-13-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYHFFYLECPPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614047 | |

| Record name | (1H-Benzimidazol-2-yl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34091-38-8 | |

| Record name | (1H-Benzimidazol-2-yl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

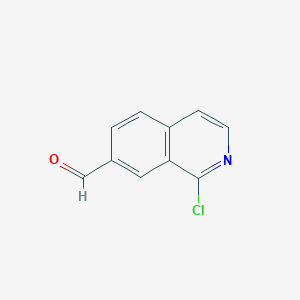

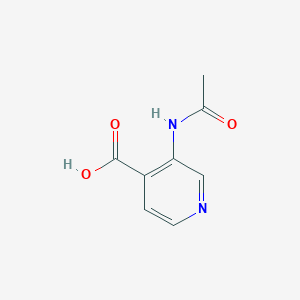

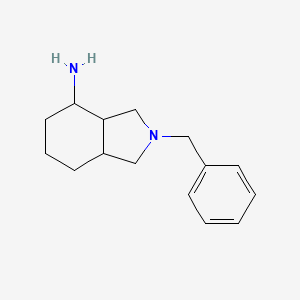

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)